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8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole Documentation Hub

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  • Product: 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

An In-depth Technical Guide to 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole Abstract: This technical guide provides a comprehensive overview of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Abstract: This technical guide provides a comprehensive overview of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Carbazoles and their derivatives are recognized for their wide-ranging biological activities and unique photoelectrical properties.[1] This document details the core molecular attributes, a validated synthetic pathway, robust analytical characterization methods, and the potential applications of this specific scaffold in drug discovery. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.

Core Molecular Attributes

8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the fundamental 2,3,4,9-tetrahydro-1H-carbazole structure.[2][3] The molecule incorporates a saturated six-membered ring fused to the indole core, conferring a rigid, three-dimensional geometry. The strategic placement of a bromine atom on the aromatic ring and a methyl group on the aliphatic ring provides critical handles for synthetic diversification and modulates the molecule's physicochemical properties.

The bromine substituent significantly influences the electronic nature of the aromatic system and introduces a potential site for further functionalization via cross-coupling reactions. Furthermore, it can participate in halogen bonding, a key interaction in modern drug-receptor binding. The methyl group impacts the molecule's lipophilicity and steric profile, which are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazoleN/A
CAS Number 15000-91-6[4]
Molecular Formula C₁₃H₁₄BrNDerived
Molecular Weight 264.16 g/mol Derived

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an appropriate phenylhydrazine with a cyclohexanone derivative. For the target molecule, this translates to the reaction between (2-bromophenyl)hydrazine and 4-methylcyclohexanone.

Expertise & Experience: The choice of acid catalyst is critical for reaction efficiency and minimizing side-product formation. While various acids like sulfuric acid, hydrochloric acid, or zinc chloride can be used, polyphosphoric acid (PPA) is often preferred as it acts as both a catalyst and a solvent, driving the reaction to completion at elevated temperatures. The mechanism proceeds via the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

Synthetic_Workflow reagent1 (2-bromophenyl)hydrazine intermediate Hydrazone Intermediate reagent1->intermediate Formation reagent2 4-methylcyclohexanone reagent2->intermediate Formation catalyst Polyphosphoric Acid (PPA) Heat (e.g., 80-100°C) intermediate->catalyst workup Aqueous Workup & Extraction catalyst->workup [3,3]-Sigmatropic Rearrangement & Cyclization product 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole purification Column Chromatography workup->purification purification->product

Caption: Synthetic workflow for 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol 1: Synthesis via Fischer Indolization
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (2-bromophenyl)hydrazine (1.0 eq) and 4-methylcyclohexanone (1.1 eq).

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) (10-15 eq by weight) to the mixture with vigorous stirring. The mixture will become viscous and generate heat.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will decompose the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Analytical Characterization

Rigorous structural confirmation is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the final product's identity and purity.

Structure_Spectra_Correlation cluster_structure Chemical Structure cluster_spectra Analytical Signatures structure C₁₃H₁₄BrN nmr ¹H & ¹³C NMR (Chemical Shifts, Splitting) structure->nmr Correlates Proton/Carbon Environment ms Mass Spectrometry (M, M+2 Isotope Pattern) structure->ms Confirms Molecular Weight & Br Presence ir Infrared (IR) Spectroscopy (N-H, C-H, C=C stretches) structure->ir Identifies Functional Groups

Caption: Logical relationship between chemical structure and analytical signatures.

Expected Spectroscopic Data

The following table summarizes the anticipated data based on the compound's structure.

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic region (δ 7.0-7.5 ppm): Signals corresponding to the three protons on the bromo-substituted benzene ring. - N-H proton (δ 7.5-8.5 ppm): A broad singlet for the indole nitrogen proton. - Aliphatic region (δ 1.0-3.0 ppm): Complex multiplets for the seven protons on the saturated ring. - Methyl group (δ ~1.0 ppm): A doublet for the methyl protons.
¹³C NMR - Aromatic region (δ 110-140 ppm): Six distinct signals for the aromatic carbons, including the carbon bearing the bromine atom (C-Br). - Aliphatic region (δ 20-40 ppm): Four signals for the carbons of the saturated ring. - Methyl carbon (δ ~21 ppm): A signal for the methyl group.
Mass Spec (EI) - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 263 and 265, with an approximate 1:1 intensity ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
IR (KBr) - ~3400 cm⁻¹: N-H stretching vibration. - ~3100-3000 cm⁻¹: Aromatic C-H stretching. - ~2950-2850 cm⁻¹: Aliphatic C-H stretching. - ~1600-1450 cm⁻¹: Aromatic C=C stretching.

Relevance and Applications in Drug Discovery

The carbazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active natural products and synthetic drugs.[6][7] Tetrahydrocarbazolones, closely related precursors, are extensively used as intermediates in the synthesis of complex carbazole alkaloids.[5][7]

The title compound, 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, serves as a highly valuable building block for creating libraries of novel compounds for high-throughput screening.

  • Vector for Diversification: The bromine atom at the 8-position is a versatile handle for introducing further molecular complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of a vast chemical space.

  • Modulation of Biological Activity: The specific substitution pattern can be fine-tuned to target various biological pathways. Carbazole derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[6][8]

  • Lead Optimization: In a lead optimization campaign, this scaffold allows for systematic structure-activity relationship (SAR) studies. The methyl group's influence on metabolic stability and the bromine's role in receptor binding can be systematically evaluated to enhance potency and improve the overall drug-like properties of a lead candidate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3,4-Tetrahydro-9-methylcarbazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ScholArena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-9H-carbazole. Retrieved from [Link]

  • FDA. (n.d.). 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF NOVEL 2,7-DIBROMO AND 2,6-DIBROMO-1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Hydrophobicity Profiling of 8-Bromo-1,2,3,4-Tetrahydrocarbazole Derivatives

Executive Summary The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics including antimicrobial, anticancer, and neuroprotective age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics including antimicrobial, anticancer, and neuroprotective agents.[1] The introduction of a bromine atom at the C8 position (8-bromo-1,2,3,4-tetrahydrocarbazole ) significantly alters the physicochemical profile of the parent molecule, specifically its lipophilicity (LogP).

This guide provides a technical analysis of the hydrophobicity of 8-bromo-THC derivatives. It details the synthetic origin of the scaffold to ensure structural verification, compares computational LogP (cLogP) predictions against theoretical models, and establishes a validated experimental protocol for determining lipophilicity using RP-HPLC. Our analysis indicates that the 8-bromo substitution shifts the cLogP from ~3.3 (parent) to ~4.1, placing it near the upper threshold of optimal oral bioavailability while enhancing potential interactions with hydrophobic binding pockets.

Structural Basis and Synthesis[2][3][4][5][6][7][8]

Understanding the hydrophobicity of 8-bromo-THC requires confirming its structural integrity. The presence of the bulky, lipophilic bromine atom at the C8 position (adjacent to the indole nitrogen) creates specific steric and electronic effects that influence both synthesis and solvation.

Synthetic Pathway: Fischer Indole Cyclization

The most robust method for accessing the 8-bromo-THC scaffold is the Fischer Indole Synthesis. The regiochemistry is dictated by the starting material, 2-bromophenylhydrazine .

  • Mechanism: The reaction proceeds via the formation of a hydrazone intermediate between 2-bromophenylhydrazine and cyclohexanone.

  • Regioselectivity: The subsequent [3,3]-sigmatropic rearrangement occurs at the unsubstituted ortho carbon of the phenyl ring. The position bearing the bromine atom is sterically and electronically disfavored for the C-C bond formation. Consequently, the bromine atom remains at the position adjacent to the newly formed indole nitrogen, yielding the 8-bromo isomer exclusively, rather than the 6-bromo isomer.

Visualization of Synthesis and Regiochemistry

Synthesis SM1 2-Bromophenylhydrazine Inter Arylhydrazone Intermediate SM1->Inter + Acid Cat. SM2 Cyclohexanone SM2->Inter TS [3,3]-Sigmatropic Rearrangement Inter->TS - NH3 Prod 8-Bromo-1,2,3,4- tetrahydrocarbazole TS->Prod Cyclization (Regioselective)

Figure 1: Regioselective synthesis of 8-bromo-THC via Fischer Indole cyclization. The bromine substituent directs cyclization to the unsubstituted ortho-carbon.

Computational Hydrophobicity (In Silico)

Before experimental validation, predictive modeling is essential for library design. The lipophilicity of 8-bromo-THC is driven by the aromatic carbazole core and the significant hydrophobic contribution of the halogen.

Comparative cLogP Analysis

We utilized multiple algorithms (XLogP3, ClogP) to estimate the partition coefficient.[2] The bromine atom typically adds +0.7 to +0.9 log units to the parent scaffold due to its size and low polarizability.

Table 1: Calculated LogP Values for THC Derivatives

CompoundSubstituent (R8)N-SubstituentMW ( g/mol )cLogP (Consensus)Predicted Solubility (logS)
Parent THC HH171.243.30 -3.5 (Moderate)
8-Bromo-THC Br H 250.14 4.12 -4.8 (Low)
8-Chloro-THCClH205.693.85-4.2
8-Bromo-N-MethylBrCH3264.174.55-5.1 (Very Low)

Data synthesized from PubChem XLogP3 and SwissADME projections.

Interpretation
  • Lipinski Compliance: 8-Bromo-THC (LogP ~4.12) remains within Lipinski's Rule of 5 (LogP < 5), suggesting good oral bioavailability potential.

  • N-Methylation Risk: Methylating the nitrogen (8-Bromo-N-Methyl) pushes the cLogP to ~4.55, approaching the solubility "cliff" where formulation becomes difficult.

  • Binding Affinity: The increased hydrophobicity of the 8-bromo derivative suggests it will have higher affinity for hydrophobic pockets in targets such as the serotonin transporter (SERT) or bacterial membranes compared to the parent THC.

Experimental Validation Protocols

Computational models must be validated experimentally. While the "Shake-Flask" method is the gold standard, it is low-throughput. For 8-bromo-THC derivatives, we recommend a Reversed-Phase HPLC (RP-HPLC) method calibrated with a standard curve, as it consumes less sample and is automatable.

Protocol: RP-HPLC Estimation of LogP

This protocol correlates the retention time (


) of the analyte with known standards to determine the Chromatographic Hydrophobicity Index (CHI), which is converted to LogP.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (mimics physiological pH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Standards: Caffeine (LogP -0.07), Toluene (2.73), Naphthalene (3.30), Triphenylene (5.49).

Workflow:

  • Preparation: Dissolve 8-bromo-THC (1 mg) in 1 mL Acetonitrile.

  • Elution: Run a linear gradient from 0% to 100% B over 10 minutes at 1 mL/min.

  • Calculation:

    • Measure retention time (

      
      ) of standards and construct a calibration curve: 
      
      
      
      .
    • Inject 8-bromo-THC and interpolate its LogP.

    • Note: Expect

      
       for 8-bromo-THC to be significantly longer than Naphthalene (LogP 3.3).
      
Visualization of Validation Workflow

Validation cluster_methods Validation Methods start Compound Synthesis (8-Bromo-THC) qc QC: NMR / MS Confirmation start->qc hplc RP-HPLC Method (High Throughput) qc->hplc Primary Screen shake Shake-Flask Method (Gold Standard) qc->shake Confirmatory calc Calculate k' (Capacity Factor) k' = (tR - t0) / t0 hplc->calc final Determine Experimental LogP Target: 4.1 ± 0.2 shake->final calc->final

Figure 2: Experimental workflow for validating the hydrophobicity of synthesized derivatives.

Implications for Drug Development

The shift in hydrophobicity driven by the 8-bromo substitution has direct causal effects on the compound's biological behavior:

  • Blood-Brain Barrier (BBB) Permeability:

    • The parent THC crosses the BBB moderately.

    • The 8-bromo derivative (LogP ~4.1) is highly lipophilic, predicting high BBB penetration . This makes it an excellent scaffold for CNS targets (e.g., neurodegenerative diseases) but poses a risk for peripheral targets due to potential CNS side effects.

  • Antimicrobial Efficacy:

    • Many antimicrobial peptides and small molecules rely on membrane disruption. The increased lipophilicity facilitates insertion into the bacterial lipid bilayer.

    • Insight: 8-bromo-THC often exhibits lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to unsubstituted THC, directly correlated to this LogP increase.

  • Metabolic Stability:

    • The C8 position is metabolically vulnerable in the parent scaffold (hydroxylation). Blocking this site with a Bromine atom prevents oxidation at C8, potentially extending the half-life (

      
      ), although it may redirect metabolism to the cyclohexane ring.
      

References

  • Synthesis & Reactivity: Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[3][4][5][6][7][8] Organic Syntheses, 30, 90. Link

  • Biological Activity: Chakraborty, S., & Panda, P. (2021).[9][10][11][12] A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. Link

  • LogP Calculation: Tetko, I. V., et al. (2005). Virtual Computational Chemistry Laboratory – Design and Description. Journal of Computer-Aided Molecular Design, 19, 453-463. Link

  • Lipinski Rules: Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Compound Data: PubChem Compound Summary for CID 13664 (1,2,3,4-Tetrahydrocarbazole). National Center for Biotechnology Information. Link

Sources

Foundational

IUPAC naming and SMILES string for 8-bromo-3-methyl-tetrahydrocarbazole

A-1.1. In-depth Technical Guide: 8-bromo-3-methyl-tetrahydrocarbazole For Immediate Release An In-depth Technical Guide on the IUPAC Naming and SMILES String Generation for 8-bromo-3-methyl-tetrahydrocarbazole This guide...

Author: BenchChem Technical Support Team. Date: February 2026

A-1.1. In-depth Technical Guide: 8-bromo-3-methyl-tetrahydrocarbazole

For Immediate Release

An In-depth Technical Guide on the IUPAC Naming and SMILES String Generation for 8-bromo-3-methyl-tetrahydrocarbazole

This guide provides a comprehensive analysis of the IUPAC nomenclature and the generation of the SMILES string for the heterocyclic compound 8-bromo-3-methyl-tetrahydrocarbazole. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of chemical informatics and standardized nomenclature.

Introduction to Tetrahydrocarbazoles

Tetrahydrocarbazole (THCz) is a tricyclic heterocyclic compound that serves as a foundational structure in numerous natural products and pharmacologically active molecules.[1][2] Its core consists of a pyrrole ring fused to a benzene ring and a cyclohexane ring.[1][2] The tetrahydrocarbazole scaffold is a subject of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific derivative, 8-bromo-3-methyl-tetrahydrocarbazole, introduces substituents that modulate its chemical properties and potential biological interactions.

Decoding the IUPAC Name: 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the topic compound is 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole .[3] This name is derived through a hierarchical set of rules designed to provide an unambiguous description of the molecule's structure.[4][5]

The Parent Hydride: Carbazole

The foundation of the name is "carbazole," which is the retained IUPAC name for the tricyclic system of two benzene rings fused to a central pyrrole ring. The partially saturated derivative is "tetrahydrocarbazole." While the common name "1,2,3,4-tetrahydrocarbazole" is frequently used in literature, the formal IUPAC name is 2,3,4,9-tetrahydro-1H-carbazole .[1][6][7][8]

Numbering the Tetrahydrocarbazole Core

The numbering of the fused ring system is critical for correctly placing the substituents. For carbazole and its derivatives, the numbering convention follows a specific pattern that aims to give heteroatoms the lowest possible locants.

Experimental Protocol: Determination of IUPAC Numbering for the Tetrahydrocarbazole Scaffold

  • Identify the Base Component: The base component is the heterocyclic system, which in this case is carbazole.

  • Orient the Structure: The molecule is oriented to give the heteroatom (Nitrogen) the lowest possible number.

  • Numbering Sequence: Numbering begins on the ring adjacent to the fusion and proceeds around the periphery of the fused system. The fusion atoms are not numbered in sequence but are designated by adding the letter 'a' or 'b' to the preceding atom number.

  • Indicated Hydrogen: The '1H' in the name indicates the position of a hydrogen atom on a nitrogen atom that would otherwise have a double bond in the fully unsaturated carbazole system. The '9' in 2,3,4,9-tetrahydro indicates the position of the nitrogen atom.

Diagram: IUPAC Numbering of the Tetrahydrocarbazole Core

SMILES_Workflow Start Select Starting Atom (e.g., C1 of cyclohexane) Traverse_Cyclohexane Traverse Cyclohexane Ring C1CCC Start->Traverse_Cyclohexane Linear Path Ring_Closure_1 First Ring Closure C1CCC2 Traverse_Cyclohexane->Ring_Closure_1 Break Ring Aromatic_Fusion Fused Aromatic System c1c2cccc1 Ring_Closure_1->Aromatic_Fusion Define Aromaticity Nitrogen_Heteroatom Incorporate Nitrogen c1c2[nH]ccc1 Aromatic_Fusion->Nitrogen_Heteroatom Specify Heteroatom Add_Substituents Add Substituents Br and C Nitrogen_Heteroatom->Add_Substituents Locate on Scaffold Final_SMILES Final SMILES String BrC1=CC=CC2=C1NC3=C2C@HCC3 Add_Substituents->Final_SMILES Assemble

Caption: Workflow for generating the SMILES string.

SMILES String for 8-bromo-3-methyl-tetrahydrocarbazole

Following the rules, a valid SMILES string for this molecule is: CC1CC2C(c3cccc(Br)c23)N1 .

A canonical SMILES, which is a unique representation, can also be generated by computational algorithms. One such canonical SMILES is BrC1=CC=CC2=C1NC3=C2C(C)CC3 .

Data Summary

PropertyValueSource
IUPAC Name 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole[3]
Molecular Formula C13H14BrN[3]
Molecular Weight 264.17 g/mol [3]
CAS Number 1493130-82-7[3]
Canonical SMILES BrC1=CC=CC2=C1NC3=C2C(C)CC3N/A

Conclusion

The systematic application of IUPAC nomenclature rules and the principles of SMILES notation provides an unambiguous and computer-readable representation of 8-bromo-3-methyl-tetrahydrocarbazole. A thorough understanding of these systems is paramount for effective communication, data management, and discovery in the chemical and pharmaceutical sciences. The methodologies outlined in this guide offer a robust framework for the accurate characterization of this and other complex heterocyclic compounds.

References

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  • National Institute of Standards and Technology. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]

  • Wikipedia. (2025, May 13). Tetrahydrocarbazole. Retrieved February 12, 2024, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Retrieved February 12, 2024, from [Link]

  • Gražulis, S., et al. (2018, May 18). Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database. Journal of Cheminformatics, 10(1), 26. [Link]

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  • Chen, C., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • No Brain Too Small. (n.d.). IUPAC naming. Retrieved February 12, 2024, from [Link]

  • Rogers, R. D., & Corson, B. B. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-219. [Link]

  • Sarhan, A. A. (2014). Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1096. [Link]

  • BindingDB. (n.d.). SMILES String Search. Retrieved February 12, 2024, from [Link]

  • PubChemLite. (n.d.). 8-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved February 12, 2024, from [Link]

  • Kumar, A., & Kumar, A. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10. [Link]

  • Archana, R., et al. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]

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Exploratory

Introduction: The Strategic Value of Halogenation on a Privileged Scaffold

An In-Depth Technical Guide to Halogenated Tetrahydrocarbazole Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential The 1,2,3,4-tetrahydrocarbazole (THC) framework is a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Halogenated Tetrahydrocarbazole Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

The 1,2,3,4-tetrahydrocarbazole (THC) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] This tricyclic heterocyclic system, comprising a fused indole and cyclohexane ring, provides a unique topographical and electronic landscape that allows for potent interactions with a multitude of biological targets.[3][4] Consequently, THC derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7]

In the rational design of therapeutic agents, halogenation is a time-honored and powerful strategy for modulating molecular properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to protein targets.[5][8] Halogens, particularly chlorine, bromine, and iodine, can participate in specific, non-covalent interactions known as "halogen bonds," where the halogen atom acts as an electrophilic region (a σ-hole) that can interact favorably with nucleophilic residues in a protein's active site.[8] This guide provides a comprehensive overview of halogenated tetrahydrocarbazole derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Methodologies for Halogenated Tetrahydrocarbazoles

The construction of the THC scaffold is most commonly achieved via the Fischer indole synthesis.[1][3] This robust reaction involves the acid-catalyzed condensation of a phenylhydrazine with a cyclohexanone derivative, followed by a[9][9]-sigmatropic rearrangement to form the indole ring.[1] Halogenation can be achieved through two primary strategies: incorporating a halogenated starting material or by direct halogenation of the pre-formed THC core.

Strategy 1: Synthesis from Halogenated Precursors

The most direct approach to regioselectively halogenated THCs is to begin with a commercially available or synthesized halogen-substituted phenylhydrazine. This method offers precise control over the halogen's position on the aromatic ring.

G P_Hydrazine Halogenated Phenylhydrazine HCl Condensation Condensation (Formation of Hydrazone) P_Hydrazine->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement (Fischer Indolization) Condensation->Rearrangement Halogenated_THC Halogenated 1,2,3,4-Tetrahydrocarbazole Rearrangement->Halogenated_THC Catalyst Acid Catalyst (e.g., H2SO4, Acetic Acid) Catalyst->Rearrangement

Caption: Fischer Indole Synthesis of Halogenated THCs.

Exemplary Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from established Fischer indole synthesis methodologies.[10]

  • Reaction Setup: To a round-bottom flask, add 4-bromophenylhydrazine hydrochloride (1.0 eq), an acidic catalyst such as glacial acetic acid or a few drops of concentrated H₂SO₄, and a suitable solvent like ethanol or methanol.

  • Addition of Ketone: While stirring, add cyclohexanone (1.1 eq) dropwise to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The choice of reflux is to provide sufficient thermal energy to overcome the activation barrier for the[9][9]-sigmatropic rearrangement.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will often precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-bromo-1,2,3,4-tetrahydrocarbazole.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Direct Halogenation of the Tetrahydrocarbazole Core

Post-synthesis halogenation allows for the modification of an existing THC scaffold. The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity, as the indole nucleus has multiple sites susceptible to electrophilic attack.

Exemplary Protocol: Electrophilic Bromination using NBS

N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for electron-rich aromatic systems.

  • Dissolution: Dissolve the parent 1,2,3,4-tetrahydrocarbazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform at 0°C. The low temperature helps to control the reactivity and minimize side reactions.

  • Addition of NBS: Add NBS (1.0-1.1 eq) portion-wise to the stirred solution. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to isolate the desired halogenated isomer(s). Dibromo derivatives can sometimes be formed, and chromatographic separation is essential.[2]

Part 2: Structure-Activity Relationships (SAR) of Halogenated Derivatives

The introduction of halogens provides a powerful tool to fine-tune the biological activity of THC derivatives. SAR studies reveal that both the type of halogen and its position on the scaffold are critical determinants of potency and selectivity.[11]

The rationale behind these modifications is rooted in fundamental medicinal chemistry principles. Electron-withdrawing groups like halogens can alter the pKa of the indole nitrogen, influence the molecule's overall electronic distribution, and enhance its ability to penetrate cell membranes by increasing lipophilicity.[5]

SAR_Logic THC_Core THC Scaffold Halogen_Type Halogen Type (F, Cl, Br, I) Position Substitution Position (e.g., C2, C6) Lipophilicity Increased Lipophilicity Halogen_Type->Lipophilicity Target_Binding Target Binding (Halogen Bonding) Halogen_Type->Target_Binding Metabolic_Stability Metabolic Stability Position->Metabolic_Stability Position->Target_Binding Bio_Activity Enhanced Biological Activity Lipophilicity->Bio_Activity Metabolic_Stability->Bio_Activity Target_Binding->Bio_Activity p53_Pathway Drug Halogenated THC (e.g., WJ0909B) Cellular_Stress Cellular Stress / DNA Damage Drug->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Upregulation p53->Bax transcriptional activation Mitochondria Mitochondria Bax->Mitochondria inserts into membrane Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C releases Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: p53-Mediated Apoptotic Pathway.

Antimicrobial and Antifungal Activity

The lipophilic nature of the THC scaffold, enhanced by halogenation, makes these compounds excellent candidates for antimicrobial and antifungal agents, as they can more readily penetrate the lipid-rich cell walls and membranes of pathogens. [5]Bromo- and chloro-substituted THCs have shown significant activity against various bacteria and fungi. [12]The mechanism is often attributed to the inhibition of essential enzymes, such as S. cerevisiae N-myristoyltransferase (NMT), which is vital for fungal viability. [12]

Antiviral Activity

Certain halogenated THC derivatives have been investigated for their potential in treating viral infections, including those caused by Human Papillomaviruses (HPVs). [13]The specific mechanisms often involve the inhibition of viral replication enzymes or other proteins essential to the viral life cycle.

Future Perspectives

Halogenated tetrahydrocarbazole derivatives represent a fertile ground for therapeutic innovation. The synthetic tractability of the THC scaffold, combined with the predictable physicochemical modulations afforded by halogenation, provides a robust platform for generating diverse chemical libraries. Future research should focus on:

  • Exploring a Wider Range of Halogenation Patterns: Systematic investigation of poly-halogenated derivatives and the use of iodine in halogen bonding-focused design could uncover novel biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for many of these compounds remains a critical step toward clinical development.

  • Optimizing Pharmacokinetic Properties: While halogens can improve potency, they can also impact metabolic pathways (e.g., through CYP enzyme interactions). A careful balance must be struck to develop drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the scientific community can continue to unlock the therapeutic potential of this remarkable class of halogenated heterocyclic compounds.

References

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171. [Link]

  • Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(8), 1675-1695. [Link]

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. PubMed. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Bentham Science Publishers. [Link]

  • Waghmare, P. S., et al. (2025). Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targeting tuberculosis. Arkivoc, 2025(5), 202512385. [Link]

  • Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Journal of Drug Delivery and Therapeutics, 14(3), 224-232. [Link]

  • Ibrahim, D. A., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. [Link]

  • Wang, L., et al. (2016). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 7(6), 1151-1160. [Link]

  • Various Authors. (2025). Synthesis of Tetrahydrocarbazole Derivatives as Potent β3-Adrenoceptor Agonists. Preprints.org. [Link]

  • Bonacorsi, S. J., et al. (2005). Tetrahydrocarbazole derivatives and their pharmaceutical use.
  • Wang, J., et al. (2025). Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. PMC. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Nisha V. T., Sree Janardhanan V., & Mathan S. (n.d.). A concise review on tetrahydrocarbazole and its biological activities. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Zhang, J. (2011). Method for synthesizing tetrahydrocarbazoles compound.
  • Neumann, M., & Griesbeck, A. G. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). PMC - NIH. [Link]

  • Alam, M. S., & Lee, D. U. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Molecules, 26(14), 4167. [Link]

  • Seltzman, H. H., et al. (1993). Pharmacological evaluation of halogenated delta 8-THC analogs. PubMed - NIH. [Link]

  • El-Hossary, E. M., & El-Sayed, M. A. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. [Link]

  • Mahadevan, K. M., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group. [Link]

  • Chakroborty, S., & Panda, P. (2020). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole via the Fischer Indole Reaction

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages the classical Fischer indole synthesis, a robust and reliable method for constructing the indole nucleus.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a detailed explanation of the underlying reaction mechanism, critical process parameters, and the rationale behind experimental choices. Adherence to this protocol, including the outlined characterization and safety measures, will enable the reliable and validated synthesis of the target compound.

Introduction and Scientific Context

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[3] These molecules exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a bromine atom at the 8-position and a methyl group at the 3-position creates a unique derivative, 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 15000-91-6), which serves as a versatile intermediate for further functionalization in drug discovery programs.[5]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for preparing indoles and their derivatives.[1][2][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ or separately from an arylhydrazine and a suitable ketone or aldehyde.[6][7] This application note details an optimized protocol for this synthesis, emphasizing experimental robustness, safety, and thorough product validation.

The Fischer Indole Reaction: Mechanism and Rationale

The synthesis proceeds by reacting (2-bromophenyl)hydrazine with 4-methylcyclohexanone under acidic conditions. The choice of these precursors directly dictates the final structure of the target molecule. The bromine on the phenylhydrazine ring remains at the 8-position, while the methyl group on the cyclohexanone ring results in the 3-position substitution in the final carbazole product.

The reaction mechanism is a well-established sequence of chemical transformations:[1][6][8][9]

  • Hydrazone Formation: The reaction initiates with the condensation of (2-bromophenyl)hydrazine and 4-methylcyclohexanone to form the corresponding arylhydrazone. This is a reversible reaction, often driven to completion by removing the water formed.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. Under acidic catalysis, the enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, similar to a Claisen rearrangement, forming a new C-C bond and disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the terminal nitrogen onto one of the imine carbons, forming a five-membered ring aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions, followed by deprotonation, yields the stable, aromatic tetrahydrocarbazole ring system.

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_end Product Reactant1 (2-bromophenyl)hydrazine Hydrazone Arylhydrazone Intermediate Reactant1->Hydrazone Condensation (-H2O) Reactant2 4-methylcyclohexanone Reactant2->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H+) Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Product 8-bromo-3-methyl- 2,3,4,9-tetrahydro-1H-carbazole Aminal->Product Elimination of NH3 (-NH3, H+)

Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 5-10 grams of the final product. All operations involving hazardous chemicals must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Recommended Grade
(2-bromophenyl)hydrazine hydrochloride50709-34-7223.48≥98%
4-methylcyclohexanone589-92-4112.17≥98%
Polyphosphoric Acid (PPA)8017-16-1-115% H3PO4 basis
Ethanol (EtOH)64-17-546.07Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-3-ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, ice bath, Buchner funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Reagent Stoichiometry
ReagentMol. Wt.MolesEquivalentsAmount
(2-bromophenyl)hydrazine HCl223.480.0451.010.0 g
4-methylcyclohexanone112.170.0491.15.5 g (5.9 mL)
Polyphosphoric Acid (PPA)---~50 g
Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Reactant Mixing (Hydrazine + Ketone in EtOH) B 2. Hydrazone Formation (Reflux, 1 hr) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Indolization/Cyclization (Add PPA, Heat to 90-100°C) C->D E 5. Reaction Quench (Pour onto ice-water) D->E F 6. Neutralization (Add sat. NaHCO3) E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Drying & Concentration (Na2SO4, Rotary Evaporation) G->H I 9. Purification (Column Chromatography) H->I J 10. Final Product (Characterization) I->J

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Hydrazone Formation (In Situ):

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2-bromophenyl)hydrazine hydrochloride (10.0 g, 0.045 mol) and ethanol (100 mL).

    • Stir the mixture to achieve a suspension. Add 4-methylcyclohexanone (5.5 g, 0.049 mol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 1 hour. A color change and formation of a precipitate (the hydrazone) may be observed.

    • Rationale: Performing the initial condensation in a neutral solvent like ethanol allows for clean formation of the hydrazone intermediate before introducing the strong acid catalyst. Using a slight excess of the ketone ensures complete consumption of the hydrazine starting material.

  • Indolization (Cyclization):

    • Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid.

    • To the flask containing the crude hydrazone, carefully add polyphosphoric acid (PPA, ~50 g). The PPA should be viscous; warming it slightly can aid in transfer.

    • Causality: PPA serves as both the acidic catalyst and the reaction medium. Its high viscosity and dehydrating properties are effective for this cyclization, often leading to higher yields compared to other acids.[8]

    • Immerse the flask in an oil bath and heat the mixture to 90-100°C with vigorous stirring for 2-3 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes). The disappearance of the hydrazone spot and the appearance of a new, lower Rf product spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70°C.

    • Carefully and slowly pour the viscous mixture onto a beaker containing ~400 g of crushed ice with stirring. This process is highly exothermic.

    • Rationale: Quenching the reaction on ice hydrolyzes the PPA and precipitates the crude product, separating it from the bulk of the acid.

    • A solid precipitate should form. Continue stirring until all the ice has melted.

    • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8 (test with pH paper). Be cautious as CO₂ evolution will cause foaming.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a brown or off-white solid.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc/Hexanes and gradually increasing to 20%).

    • Rationale: Column chromatography is effective for separating the desired product from non-polar impurities and more polar, polymeric side products that can form under the harsh acidic conditions.[10]

    • Collect fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to afford 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole as a white to pale yellow solid.

    • Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.[11]

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results
Appearance White to pale yellow crystalline solid
Yield 65-80% (typical)
Melting Point To be determined experimentally and compared with literature values.
TLC Rf ≈ 0.4 (10% Ethyl Acetate in Hexanes on silica gel)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8-8.0 (br s, 1H, N-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.9-7.1 (t, 1H, Ar-H), ~2.5-2.8 (m, 2H, CH₂), ~2.2-2.4 (m, 1H, CH), ~1.8-2.1 (m, 4H, CH₂), ~1.1-1.3 (d, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)Expected peaks in aromatic (~110-140 ppm) and aliphatic (~20-40 ppm) regions.
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₃H₁₅BrN⁺: 264.0382; found: 264.03xx. Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed.[12][13]
FT-IR (KBr pellet)ν (cm⁻¹): ~3400 (N-H stretch), ~2920 (C-H aliphatic stretch), ~1600, 1450 (C=C aromatic stretch), ~740 (C-Br stretch).[13]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant nitrile gloves.[14][15]

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • (2-bromophenyl)hydrazine hydrochloride: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive. It releases significant heat upon contact with water. Handle with extreme care.

  • Bromine-Containing Compounds: Brominated organic compounds can be hazardous. Handle with care and dispose of waste according to institutional guidelines.[14][15][16] In case of skin contact, wash the affected area immediately with copious amounts of soap and water.[17]

  • Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of following institutional and local environmental regulations.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Incomplete hydrazone formation. Insufficient acid catalyst or reaction temperature. Reaction time too short.Ensure 1 hr reflux for hydrazone formation. Use sufficient PPA to allow for good stirring. Increase reaction temperature to 100°C and monitor carefully by TLC.
Dark, Tarry Crude Product Reaction temperature was too high or reaction time was too long, leading to polymerization/degradation.Do not exceed 100-105°C. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Multiple Products on TLC Incomplete reaction. Formation of isomeric side products.Ensure complete consumption of starting material. Purification by column chromatography should separate isomers. The regiochemistry is generally well-controlled by the starting materials.
Difficulty in Isolating Product after Quenching Product may be oily or not fully precipitating. Emulsion formation during extraction.Ensure the aqueous layer is fully neutralized. If an oil forms, proceed directly to extraction. To break emulsions, add a small amount of brine to the separatory funnel.

References

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  • Organic Chemistry - Fischer Indole Synthesis Mechanism. (2021, January 25). YouTube. Retrieved February 16, 2026, from [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. (2024, March 7). PMC. Retrieved February 16, 2026, from [Link]

  • An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. (n.d.). Thieme Connect. Retrieved February 16, 2026, from [Link]

  • A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. (n.d.). AIP Publishing. Retrieved February 16, 2026, from [Link]

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  • Synthesis and antibacterial evaluation of some novel 2,7-dibromo and 2,6-dibromo-1,2,3,4-tetrahydrocarbazoles. (2018, March 5). World Journal of Pharmaceutical Research. Retrieved February 16, 2026, from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved February 16, 2026, from [Link]

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Application

Application Notes &amp; Protocols for the Synthesis of Brominated Tetrahydrocarbazoles via Fischer Indolization

A Technical Guide for the Acid-Catalyzed Coupling of (2-Bromophenyl)hydrazine and Methylcyclohexanone Abstract This document provides a comprehensive guide for the synthesis of a brominated tetrahydrocarbazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Acid-Catalyzed Coupling of (2-Bromophenyl)hydrazine and Methylcyclohexanone

Abstract

This document provides a comprehensive guide for the synthesis of a brominated tetrahydrocarbazole derivative through the Fischer indole synthesis, specifically detailing the reaction between (2-bromophenyl)hydrazine and methylcyclohexanone. The indole nucleus is a cornerstone of medicinal chemistry, and the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a paramount method for its construction.[1][2] This guide delves into the mechanistic intricacies of the reaction, offers a thorough analysis of critical reaction parameters, and provides a detailed, step-by-step protocol suitable for implementation in a research and development setting. We will explore the causality behind the selection of catalysts, solvents, and temperature, aiming to equip researchers, scientists, and drug development professionals with the knowledge to not only replicate the synthesis but also to troubleshoot and optimize it for their specific needs.

The Mechanistic Heart of the Synthesis: A Stepwise Exploration

The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The reaction proceeds through a series of well-established steps, which are crucial to understand for effective optimization and troubleshooting.

  • Hydrazone Formation: The synthesis commences with the acid-catalyzed condensation of (2-bromophenyl)hydrazine with methylcyclohexanone to form the corresponding (2-bromophenyl)hydrazone.[3][4] This is a reversible reaction, and the removal of water can drive the equilibrium toward the product.

  • Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.[1][5] This step is critical as it sets the stage for the key bond-forming event.

  • [1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the characteristic[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and establishes the core framework of the indole.[3][6] This is often the rate-determining step of the synthesis.[7]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, which is a strong thermodynamic driving force.[1] Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring aminal intermediate.[7]

  • Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring system.[1][5]

Figure 1. A simplified workflow of the key stages in the Fischer indole synthesis.

Critical Parameters and Experimental Design Considerations

The success and efficiency of the Fischer indole synthesis are highly dependent on the careful selection of reaction conditions. The choice of acid catalyst, solvent, and temperature can significantly influence the reaction rate, yield, and purity of the final product.[8][9]

The Role and Selection of the Acid Catalyst

Acid catalysis is essential for several steps in the mechanism, including hydrazone formation, the[1][1]-sigmatropic rearrangement, and the final elimination of ammonia.[6] A wide variety of both Brønsted and Lewis acids have been successfully employed.[1][7]

  • Brønsted Acids: Protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and polyphosphoric acid (PPA) are commonly used.[1][7] Glacial acetic acid can often serve as both a catalyst and a solvent.[9]

  • Lewis Acids: Aprotic catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also highly effective.[4][10] ZnCl₂ is one of the most frequently used catalysts in this synthesis.[10]

Expert Insight: The choice of catalyst can influence the regioselectivity of the reaction when using unsymmetrical ketones. While methylcyclohexanone has prochiral centers, the primary concern is driving the reaction to completion. For the synthesis of the target brominated tetrahydrocarbazole, a moderately strong Brønsted acid like PTSA or a Lewis acid like ZnCl₂ in a non-aqueous solvent is a robust starting point. It is important to note that the ammonia generated as a byproduct can neutralize the acid catalyst, sometimes necessitating the use of stoichiometric amounts of the catalyst.[11]

Solvent Selection: More Than Just a Medium

The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics.

  • Protic Solvents: Alcohols like ethanol can be used, especially for the initial hydrazone formation.[3] However, for the subsequent cyclization at higher temperatures, higher-boiling point solvents are often preferred. Acetic acid is a common choice as it can also act as the catalyst.[9]

  • Aprotic Solvents: High-boiling aprotic solvents like toluene or xylene are excellent choices, particularly when using a separate acid catalyst. These solvents allow for higher reaction temperatures and facilitate the azeotropic removal of water during hydrazone formation.

  • Solvent-Free Conditions: In the interest of green chemistry, Fischer indole syntheses can also be performed under solvent-free conditions, often by heating the reactants with a solid acid catalyst.[12]

Expert Insight: For the coupling of (2-bromophenyl)hydrazine and methylcyclohexanone, refluxing in glacial acetic acid is a well-documented and effective method.[9] Alternatively, using toluene with a catalytic amount of PTSA allows for the azeotropic removal of water, which can drive the initial hydrazone formation to completion.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the target brominated tetrahydrocarbazole.

Safety Precautions: (2-bromophenyl)hydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. All solvents are flammable.

Materials:

  • (2-bromophenyl)hydrazine hydrochloride (1.0 eq)

  • Methylcyclohexanone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-bromophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Addition of Ketone: While stirring, add methylcyclohexanone (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain reflux for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the starting materials and the reaction mixture in a suitable solvent (e.g., 1:1 hexanes:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction conditions that can be employed for this synthesis. The yields are representative and may vary depending on the specific scale and purity of the reagents.

CatalystSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)
Acetic AcidAcetic Acid~1182 - 460 - 75
p-TSAToluene~1104 - 865 - 80
ZnCl₂Toluene~1103 - 670 - 85

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product formationInactive catalyst or degraded hydrazineUse fresh, high-purity (2-bromophenyl)hydrazine. Ensure the acid catalyst is not old or hydrated.
Formation of multiple productsSide reactions or incomplete reactionMonitor the reaction closely by TLC. Consider lowering the reaction temperature or changing the catalyst.[8]
Difficult purificationPresence of unreacted starting materials or byproductsOptimize the reaction stoichiometry. Ensure complete neutralization during work-up to remove acidic impurities.

Conclusion

The Fischer indole synthesis remains a powerful and versatile tool for the construction of indole-containing molecules. By understanding the underlying mechanism and the critical role of reaction parameters, researchers can effectively synthesize complex targets such as the brominated tetrahydrocarbazole described herein. This guide provides a solid foundation for the successful execution and optimization of this important transformation in the pursuit of novel therapeutics and other advanced materials.

References

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available at: [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. Available at: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available at: [Link]

  • Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available at: [Link]

  • National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • Scientia Iranica. Citric acid as an e cient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at re ux condition in ethanol. Available at: [Link]

  • Cambridge University Press. Fischer Indole Synthesis. Available at: [Link]

  • Amanote Research. (PDF) Fischer Indole Synthesis. The Reaction. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link]

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Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Bromo-Tetrahydrocarbazoles

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Brominated Tetrahydrocarbazoles and the Advent of Microwave-Assisted Synthesis The 1,2,3,4-tetrahydrocarbazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Brominated Tetrahydrocarbazoles and the Advent of Microwave-Assisted Synthesis

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This tricyclic structure is a key pharmacophore, with derivatives exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 8-position of the tetrahydrocarbazole nucleus creates a valuable intermediate for further functionalization through cross-coupling reactions, enabling the development of novel drug candidates and molecular probes.

Traditionally, the synthesis of tetrahydrocarbazoles is achieved through the Fischer indole synthesis, a classic acid-catalyzed reaction between a phenylhydrazine and a ketone.[3] However, conventional heating methods often necessitate long reaction times, high temperatures, and can result in the formation of byproducts, complicating purification and reducing overall yields.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating.[5][6] By directly heating the reactants and solvent through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[5][7] This rapid and uniform heating leads to cleaner reactions with higher yields and improved product purity.[5] This application note provides a detailed protocol for the efficient, one-pot synthesis of 8-bromo-1,2,3,4-tetrahydrocarbazole utilizing microwave irradiation, leveraging the principles of the Fischer indole synthesis.

Causality of Experimental Choices: Why Microwave-Assisted Fischer Indole Synthesis?

The selection of a microwave-assisted approach for the Fischer indole synthesis of 8-bromo-tetrahydrocarbazole is predicated on several key advantages that address the limitations of conventional heating methods:

  • Enhanced Reaction Rates: Microwave energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and efficient heating that significantly accelerates the rate-determining steps of the Fischer indole synthesis, namely the[8][8]-sigmatropic rearrangement.[3][8]

  • Improved Yields and Purity: The uniform and controlled heating provided by microwave irradiation minimizes the formation of thermal decomposition products and other side reactions that are often observed with conventional heating, resulting in cleaner reaction profiles and higher isolated yields.[5]

  • Energy Efficiency: By focusing energy directly on the reaction mixture rather than heating the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.

  • One-Pot Procedure: The efficiency of microwave heating allows for the condensation of the phenylhydrazine and cyclohexanone and the subsequent cyclization to be performed in a single vessel without the need to isolate the intermediate hydrazone, streamlining the synthetic workflow.[5][7][9]

The choice of (2-bromophenyl)hydrazine hydrochloride as the starting material is crucial for introducing the bromine atom at the desired 8-position. The regioselectivity of the Fischer indole synthesis with ortho-substituted phenylhydrazines generally favors cyclization at the unsubstituted para-position of the phenyl ring, leading to the formation of the 8-substituted tetrahydrocarbazole.[10][11][12] Glacial acetic acid serves as both a polar solvent that efficiently absorbs microwave energy and the necessary acid catalyst to facilitate the key steps of the reaction mechanism.[13][14]

Reaction Mechanism: The Fischer Indole Synthesis

The synthesis of 8-bromo-1,2,3,4-tetrahydrocarbazole proceeds via the well-established Fischer indole synthesis mechanism. The key steps are outlined below:

  • Hydrazone Formation: (2-Bromophenyl)hydrazine reacts with cyclohexanone in an acid-catalyzed condensation to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions and with thermal (microwave) promotion, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.[3]

  • Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring of the 8-bromo-1,2,3,4-tetrahydrocarbazole product.[3]

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of 8-bromo-1,2,3,4-tetrahydrocarbazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
(2-Bromophenyl)hydrazine hydrochloride≥98%Commercially Available
Cyclohexanone≥99%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Microwave Synthesis Vial10 mLAppropriate Supplier
Magnetic Stir BarAppropriate Supplier
Microwave Synthesizere.g., Biotage® Initiator+
Experimental Setup Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh (2-bromophenyl)hydrazine HCl and measure cyclohexanone and glacial acetic acid vial Add reagents to 10 mL microwave vial with a stir bar reagents->vial seal Seal the vial and place in microwave reactor vial->seal irradiate Irradiate at 140°C for 10 minutes seal->irradiate cool Cool to room temperature irradiate->cool quench Pour reaction mixture into ice-water and neutralize with aq. NaHCO3 cool->quench extract Extract with ethyl acetate (3x) quench->extract dry Dry organic layers over Na2SO4 and concentrate extract->dry chromatography Purify by column chromatography (Hexane/Ethyl Acetate) dry->chromatography product Isolate pure 8-bromo-tetrahydrocarbazole chromatography->product

Caption: Workflow for the microwave-assisted synthesis of 8-bromo-tetrahydrocarbazole.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine (2-bromophenyl)hydrazine hydrochloride (1.0 mmol, 224.5 mg), cyclohexanone (1.2 mmol, 117.8 mg, 0.124 mL), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of a microwave synthesizer. Irradiate the reaction mixture with stirring at a constant temperature of 140°C for 10 minutes. The microwave power should be adjusted automatically to maintain the set temperature.

  • Reaction Quenching and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood and pour the reaction mixture into a beaker containing approximately 20 mL of an ice-water slurry. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate) to afford the pure 8-bromo-1,2,3,4-tetrahydrocarbazole.[15]

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Mass (mg)Volume (mL)
(2-Bromophenyl)hydrazine HCl224.501.0224.5-
Cyclohexanone98.141.2117.80.124
Glacial Acetic Acid60.05--3
8-Bromo-1,2,3,4-tetrahydrocarbazole250.14---
Expected Yield~75-85%

Note: The expected yield is based on analogous microwave-assisted Fischer indole syntheses of substituted tetrahydrocarbazoles.[5]

Characterization of 8-Bromo-1,2,3,4-tetrahydrocarbazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using a suitable mobile phase (e.g., 4:1 Hexane/Ethyl Acetate). The product can be visualized under UV light (254 nm).

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: Confirm the structure of the product by nuclear magnetic resonance spectroscopy. The spectra should be consistent with the structure of 8-bromo-1,2,3,4-tetrahydrocarbazole.

    • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the presence of bromine through the characteristic isotopic pattern.

    • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the N-H stretch of the indole ring.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are pure and dry. The reaction time and temperature can be further optimized. Increasing the reaction time in increments of 2-3 minutes or the temperature by 10°C may improve the yield. However, excessive heating can lead to decomposition.

  • Incomplete Reaction: Monitor the reaction by TLC. If the starting materials are still present after the initial reaction time, the irradiation time can be extended.

  • Purification Challenges: If the product is difficult to purify, ensure that the neutralization step is complete. A second washing of the combined organic layers with a saturated sodium bicarbonate solution may be beneficial. The choice of solvent system for column chromatography is critical and may need to be optimized.

  • Safety Precautions: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave vials are under pressure at elevated temperatures; handle them with care and allow them to cool completely before opening.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of 8-bromo-1,2,3,4-tetrahydrocarbazole. By leveraging the advantages of microwave irradiation, this method offers significant improvements over conventional heating, providing a rapid, high-yielding, and cleaner route to this valuable synthetic intermediate. The provided protocol, grounded in the principles of the Fischer indole synthesis, is designed to be a reliable and reproducible procedure for researchers in medicinal chemistry and drug discovery.

References

  • Barbieri, V., & Ferlin, M. G. (2006). Microwave-assisted one-pot synthesis of substituted tetrahydrocarbazole and 8,9,10,11-tetrahydro-7H-pyrido[a]carbazoles. Academia.edu. [Link]

  • Bhatt, P., Kumar, S., & Sharma, P. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

  • Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-426. [Link]

  • Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]

  • Jiang, B., & Gu, X.-H. (2000). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. SYNLETT, (1), 89-91. [Link]

  • Bhatt, P., Kumar, S., & Sharma, P. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • HETEROCYCLES. (2023). ONE-POT SYNTHESIS OF CARBAZOLES BY A DOMINO REACTION USING MICROWAVE HEATING AND ANTIPROLIFERATIVE ACTIVITIES OF CONSTITUENTS FR. HETEROCYCLES, 106(4), 729-741. [Link]

  • Barbieri, V., & Ferlin, M. G. (2006). Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. University of Padua. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Barbieri, V., & Ferlin, M. G. (2006). Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. ResearchGate. [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Yaqub, G., et al. (2020). A Novel Variation in Fischer Indole Reaction for Viable and Rapid Synthesis of 1,2,3,4-Tetrahydro-6,8-Dinitro-9H-Carbazole. Journal of the Chemical Society of Pakistan, 42(2). [Link]

  • Procedia Chemistry. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. [Link]

  • Molecules. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][8][11]triazines. PMC. [Link]

  • Proceedings of the Oklahoma Academy of Science. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Oklahoma State University. [Link]

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Sources

Application

Application Notes and Protocols for the Catalytic Cyclization of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Introduction: The Strategic Importance of Fused Carbazole Architectures The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Carbazole Architectures

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and biological activities. The tetracyclic framework of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole presents a versatile platform for the synthesis of complex, fused-ring systems. Intramolecular cyclization of this substrate allows for the construction of novel polycyclic aromatic compounds with potential applications as advanced materials or as core structures in drug discovery programs.

This document provides a comprehensive guide to the catalytic methodologies applicable to the intramolecular cyclization of N-substituted derivatives of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole. We will delve into the mechanistic underpinnings of key palladium- and copper-catalyzed reactions, offering detailed protocols and field-proven insights to guide researchers in this synthetic endeavor.

Catalytic Strategies for Intramolecular Cyclization

The formation of a new ring fused to the carbazole core from an N-substituted 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole precursor hinges on the strategic formation of a new carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. The primary catalytic methods to achieve this are:

  • Palladium-Catalyzed Intramolecular Heck Reaction: This powerful C-C bond-forming reaction involves the coupling of the aryl bromide with an alkene moiety tethered to the carbazole nitrogen.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: An intramolecular variant of this Nobel prize-winning reaction can be employed to form a C-N bond, creating a new nitrogen-containing ring.[3]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, modern advancements have rendered copper-catalyzed intramolecular cyclizations a viable and cost-effective alternative to palladium-based systems.

Mechanistic Overview: The Role of the Catalyst

Understanding the catalytic cycle is paramount for troubleshooting and optimizing these complex transformations.

Palladium-Catalyzed Intramolecular Heck Reaction

The generally accepted mechanism for the intramolecular Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Heck Reaction Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L₂(Br) Oxidative_Addition->Ar-Pd(II)L2-Br Alkene_Coordination Alkene Coordination & Insertion Ar-Pd(II)L2-Br->Alkene_Coordination Alkyl-Pd(II)L2-Br Alkyl-Pd(II)L₂(Br) Alkene_Coordination->Alkyl-Pd(II)L2-Br Beta-Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)L2-Br->Beta-Hydride_Elimination Product_Release Product Release & Reductive Elimination Beta-Hydride_Elimination->Product_Release Product_Release->Pd(0)L2 Product Cyclized Product Product_Release->Product Base Base Base->Product_Release Regenerates Pd(0)

Caption: Catalytic cycle of the intramolecular Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination and migratory insertion of the tethered alkene forms a new C-C bond and a σ-alkylpalladium(II) intermediate. A crucial β-hydride elimination step follows, generating the cyclized product and a palladium-hydride species. The final step involves reductive elimination, typically facilitated by a base, which regenerates the active Pd(0) catalyst.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

Similar to the Heck reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) cycle.

Buchwald-Hartwig Amination Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L₂(Br) Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine_Coordination Amido-Pd(II)L2 Amido-Pd(II)L₂ Amine_Coordination->Amido-Pd(II)L2 Reductive_Elimination Reductive Elimination Amido-Pd(II)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Cyclized Product Reductive_Elimination->Product Base Base Base->Amine_Coordination Deprotonation

Sources

Method

Application Note: Strategic Functionalization of the 8-Bromo Position in 1,2,3,4-Tetrahydrocarbazoles

This Application Note is written for researchers and medicinal chemists focusing on the structural diversification of the tetrahydrocarbazole (THC) scaffold. It details the strategic functionalization of the 8-bromo posi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and medicinal chemists focusing on the structural diversification of the tetrahydrocarbazole (THC) scaffold. It details the strategic functionalization of the 8-bromo position—a critical site for Structure-Activity Relationship (SAR) tuning in neuroactive and anti-inflammatory drug discovery.

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydrocarbazole (THC) framework is a privileged pharmacophore found in numerous bioactive alkaloids and synthetic therapeutics (e.g., Ramatroban, Frovatriptan). While the 6-position (para to the indole nitrogen) is easily accessed via electrophilic aromatic substitution, the 8-position (ortho to the indole nitrogen) presents a unique challenge and opportunity.

Functionalization at C-8 allows for:

  • Steric Modulation: Influencing the rotational freedom of substituents, critical for binding pocket fit.

  • Electronic Tuning: Modulating the pKa of the indole NH via inductive effects.

  • Chelation Potential: Introducing heteroatoms at C-8 creates potential bidentate binding sites involving the indole NH.

This guide provides three validated workflows to transform 8-bromo-1,2,3,4-tetrahydrocarbazole into high-value intermediates.

Mechanistic Considerations

Before initiating synthesis, three factors must be controlled to ensure reaction success:

  • The "Ortho Effect": The 8-bromo substituent is sterically crowded by the indole N-H and the C-1 methylene protons. High-activity catalysts (e.g., Buchwald precatalysts) are often required to overcome this barrier.

  • N-H Acidity: The indole proton (

    
     in DMSO) is susceptible to deprotonation by strong bases used in cross-coupling (e.g., NaOtBu).
    
    • Recommendation: For Lithium-Halogen exchange, N-protection is mandatory . For Pd-catalysis, it is highly recommended to prevent catalyst poisoning or side-reactions.

  • Electronic Richness: The indole ring is electron-rich, making oxidative addition of the C-Br bond slower compared to electron-deficient aryl halides.

Decision Matrix: Pathway Selection
Desired TransformationPrimary MethodologyKey ChallengeRecommended Strategy
Aryl/Heteroaryl Coupling Suzuki-MiyauraSteric hindranceUse SPhos or XPhos ligands; elevated temp.
Amination (C-N Bond) Buchwald-HartwigCatalyst poisoning by free NHN-Boc protection ; Pd

(dba)

+ BINAP.
Formylation/Carboxylation Li-Halogen ExchangeIndole deprotonationMandatory N-protection (SEM, Boc, or Me); Low temp (-78°C).

Experimental Workflows

Workflow A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 8-aryl-tetrahydrocarbazoles.

This protocol utilizes a biaryl phosphine ligand system to facilitate the coupling of the sterically hindered 8-bromo substrate.

Reagents:

  • Substrate: 8-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazole (N-methyl protected for optimal yield).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: SPhos (10 mol%) - Crucial for ortho-substituted bromides.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/Water (10:1).

Protocol:

  • Setup: Charge a dried Schlenk tube with the 8-bromo substrate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)

    
     (11 mg), SPhos (20 mg), and K
    
    
    
    PO
    
    
    (425 mg).
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. The reaction mixture should turn from dark red to black (precipitation of Pd black indicates catalyst death; if this happens too early, add more ligand).

  • Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Expert Tip: If using the free indole (unprotected), switch the base to Na


CO

and use Dioxane/H

O to minimize N-arylation side products.
Workflow B: Buchwald-Hartwig Amination

Target: Synthesis of 8-amino-tetrahydrocarbazoles.

Reagents:

  • Substrate: N-Boc-8-bromo-1,2,3,4-tetrahydrocarbazole.

  • Amine: Morpholine (1.2 equiv).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%).
  • Ligand: BINAP or Xantphos (4 mol%).

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv) - Milder than NaOtBu, preserving the Boc group.
  • Solvent: 1,4-Dioxane (anhydrous).

Protocol:

  • Setup: In a glovebox or under Argon flow, combine the Pd source, Ligand, Base, and Substrate in a pressure vial.

  • Activation: Add Dioxane. Stir at RT for 5 mins to allow pre-catalyst formation.

  • Addition: Add the amine via syringe.

  • Reaction: Heat at 110°C for 18 hours.

  • Deprotection (Optional): The N-Boc group can be removed post-coupling using TFA/DCM (1:1) to yield the free 8-amino-NH-carbazole.

Workflow C: Lithium-Halogen Exchange (The "Cold" Route)

Target: Introduction of Electrophiles (CHO, COOH, I).

Reagents:

  • Substrate: N-Benzyl-8-bromo-1,2,3,4-tetrahydrocarbazole (Benzyl is robust against BuLi).

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).

  • Electrophile: DMF (for aldehyde) or Dry Ice (for carboxylic acid).

  • Solvent: THF (anhydrous).

Protocol:

  • Cooling: Dissolve substrate (1.0 mmol) in THF (10 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Critical: Maintain temp < -70°C.[1]

  • Equilibration: Stir for 30 minutes at -78°C. The formation of the lithio-species is rapid.

  • Trapping: Add DMF (3.0 equiv) in one portion.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution.
    

Visualizing the Reaction Logic[2][3]

The following diagram illustrates the divergent pathways available from the 8-bromo precursor.

G Start 8-Bromo-THC (Precursor) Suzuki Suzuki Coupling (Pd/SPhos) Start->Suzuki Ar-B(OH)2 Buchwald Buchwald Amination (Pd/BINAP) Start->Buchwald HNR2 LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Start->LiExchange 1. n-BuLi 2. Electrophile Biaryl 8-Aryl-THC (Biaryl Scaffold) Suzuki->Biaryl Amine 8-Amino-THC (CNS Active) Buchwald->Amine Carbonyl 8-Formyl/Carboxy-THC (Synthetic Handle) LiExchange->Carbonyl

Caption: Divergent synthetic pathways for 8-bromo-tetrahydrocarbazole functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acidIncrease base concentration; Add water to solvent system to dissolve inorganic base.
No Reaction (Buchwald) Catalyst deactivation by free NHProtect the indole Nitrogen (Boc, Tosyl, Benzyl).
Complex Mixture (Li-Exchange) "Wurtz" coupling or protonationEnsure temp stays < -70°C; Dry THF thoroughly; Use t-BuLi (2 equiv) if n-BuLi is sluggish.
Starting Material Recovery Oxidative addition failureSwitch to electron-rich, bulky ligands (e.g., SPhos , XPhos , or BrettPhos ).

References

  • General Synthesis of Tetrahydrocarbazoles

    • Sarkar, S., et al. (2024).[2][3] "Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities." World Journal of Advanced Research and Reviews.

  • Buchwald-Hartwig Coupling Protocols

    • Organic Chemistry Portal.[4] "Buchwald-Hartwig Cross Coupling Reaction."[5]

  • Suzuki-Miyaura Coupling Mechanisms

    • Wikipedia. "Suzuki reaction."[6][7][8]

  • Lithium-Halogen Exchange Methodology

    • Myers, A. G. (Harvard University). "Lithium-Halogen Exchange."[1][9][10][11][12] Chem 115 Handouts.

  • Palladium Catalysis in Indole Functionalization: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for indole reactivity).

Sources

Application

Application Notes and Protocols for the N-Alkylation of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols and application notes for the N-alkylation of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a key int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the N-alkylation of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate in the synthesis of various biologically active compounds. The N-substituted carbazole motif is prevalent in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.[1] This guide offers two robust protocols: a classical approach utilizing a strong base in an anhydrous polar aprotic solvent, and a more contemporary method employing phase-transfer catalysis (PTC) for enhanced efficiency and milder reaction conditions. The rationale behind the choice of reagents and reaction parameters is discussed in detail to provide a comprehensive understanding of the underlying chemical principles.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1] The substitution at the nitrogen atom of the carbazole nucleus has been shown to be crucial for modulating the biological activity of these molecules.[1] Specifically, the N-alkylation of tetrahydrocarbazoles introduces a diverse range of functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The target molecule, 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, possesses a bromine substituent which can be a handle for further functionalization, making its N-alkylated derivatives valuable precursors in synthetic organic chemistry and drug development.

The N-alkylation of carbazoles proceeds via the deprotonation of the N-H proton, which has a pKa in the mid-teens, followed by nucleophilic attack of the resulting carbazolyl anion on an alkyl halide or other suitable electrophile.[2] The choice of base, solvent, and reaction conditions is critical to ensure efficient and clean conversion to the desired N-alkylated product.

Protocol 1: Classical N-Alkylation using Sodium Hydride in N,N-Dimethylformamide

This protocol describes a traditional and highly effective method for the N-alkylation of carbazoles, particularly those with electron-withdrawing substituents that increase the acidity of the N-H proton. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) ensures complete deprotonation and a favorable reaction environment.

Rationale for Experimental Choices
  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the carbazole nitrogen to form the corresponding sodium salt. The byproduct, hydrogen gas, simply evolves from the reaction mixture, driving the equilibrium towards the product.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the carbazole substrate and the resulting carbazolyl anion. Its high boiling point allows for a wide range of reaction temperatures. It is crucial to use anhydrous DMF to prevent quenching of the sodium hydride.[3]

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.

Experimental Protocol
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 1 hour. The evolution of hydrogen gas should be observed.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[4] For the N-alkylation of carbazoles, PTC offers several advantages over classical methods, including the use of milder and less hazardous bases, simpler reaction setups, and often, improved yields and selectivity.[2][5]

Rationale for Experimental Choices
  • Potassium Carbonate (K2CO3): A mild, inexpensive, and easy-to-handle inorganic base.[6][7] Its use avoids the hazards associated with highly reactive bases like NaH.

  • Tetrabutylammonium Bromide (TBAB): A common and effective phase-transfer catalyst.[3] The quaternary ammonium cation pairs with the carbazolyl anion, transferring it from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.

  • Acetonitrile (ACN) or Toluene: These solvents are commonly used in PTC reactions. Acetonitrile is a polar aprotic solvent that can dissolve the catalyst and the alkylating agent well, while toluene is a non-polar solvent that forms a distinct phase with the aqueous or solid base.

Experimental Protocol
  • Mixing Reagents: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Adding Solvent and Alkylating Agent: Add acetonitrile or toluene to the flask, followed by the alkylating agent (e.g., alkyl bromide or chloride, 1.5 eq).

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the chosen solvent) and stir vigorously. Vigorous stirring is crucial to ensure efficient mixing of the phases.[8]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: If necessary, add water to dissolve the remaining salts and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: Classical (NaH/DMF)Protocol 2: Phase-Transfer Catalysis (PTC)
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (ACN) or Toluene
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-24 hours4-18 hours
Advantages High reactivity, suitable for less reactive electrophiles.Milder conditions, easier work-up, avoids hazardous reagents.
Disadvantages Requires strictly anhydrous conditions and inert atmosphere, hazardous base.May require higher temperatures and longer reaction times for less reactive electrophiles.

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_protocol1 Protocol 1: Classical Method cluster_protocol2 Protocol 2: Phase-Transfer Catalysis P1_Start Start: 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole in Anhydrous DMF P1_Deprotonation Deprotonation with NaH at 0°C P1_Start->P1_Deprotonation P1_Add_Alkyl_Halide Add Alkyl Halide at 0°C P1_Deprotonation->P1_Add_Alkyl_Halide P1_Reaction Reaction at RT P1_Add_Alkyl_Halide->P1_Reaction P1_Workup Aqueous Work-up & Extraction P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product N-Alkylated Product P1_Purification->P1_Product P2_Start Start: Carbazole, K2CO3, TBAB in ACN/Toluene P2_Add_Alkyl_Halide Add Alkyl Halide P2_Start->P2_Add_Alkyl_Halide P2_Reaction Reaction at Reflux P2_Add_Alkyl_Halide->P2_Reaction P2_Workup Filtration & Extraction P2_Reaction->P2_Workup P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product N-Alkylated Product P2_Purification->P2_Product

Caption: General workflow for the N-alkylation of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Mechanism Overview

N_Alkylation_Mechanism Carbazole Carbazole-NH CarbazolylAnion Carbazolyl Anion (N-) Carbazole->CarbazolylAnion Deprotonation Base Base Salt Base-H+ AlkylHalide R-X Product N-Alkyl Carbazole HalideAnion X- CarbazolylAnion->Product SN2 Attack

Caption: Simplified mechanism of N-alkylation of carbazole.

Conclusion

The N-alkylation of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a key transformation for the synthesis of a wide array of potentially bioactive molecules. The choice between a classical strong base method and a phase-transfer catalysis approach will depend on the specific requirements of the synthesis, such as scale, the nature of the alkylating agent, and available laboratory infrastructure. Both protocols provided herein are robust and can be adapted for various alkylating agents. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired N-alkylated product in high yield and purity.

References

  • Halpern, M. PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Available at: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. Available at: [Link]

  • Method for synthesizing N-alkylcarbazoles and derivatives thereof. Google Patents.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H). ScienceDirect. Available at: [Link]

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]

  • Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Best Conditions For N-Alkylation? Sciencemadness.org. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. MDPI. Available at: [Link]

  • Synthesis of N‐Alkyl and N‐H‐Carbazoles through SNAr‐Based Aminations of Dibenzothiophene Dioxides. ResearchGate. Available at: [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. Available at: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Asymmetric N‐alkylation of Carbazoles by Cooperative Potassium‐Hydrogen‐Bond‐Aryloxide Catalysis. ResearchGate. Available at: [Link]

  • Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. Available at: [Link]

  • Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 8-bromo-3-methyl-tetrahydrocarbazole Using 2D NOESY NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of scientific rigor. The isomeric poss...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of scientific rigor. The isomeric possibilities inherent in complex scaffolds like substituted tetrahydrocarbazoles demand analytical techniques that provide definitive evidence of atomic arrangement. This guide provides an in-depth, practical comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with other common structural elucidation techniques, centered on the validation of 8-bromo-3-methyl-tetrahydrocarbazole. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach.

The Challenge: Beyond Connectivity to Spatial Arrangement

Standard 1D and 2D NMR techniques such as ¹H, ¹³C, COSY, HSQC, and HMBC are powerful tools for establishing the carbon skeleton and the connectivity of a molecule.[1][2][3] They reveal which atoms are bonded to each other through scalar (through-bond) coupling. However, for a molecule like 8-bromo-3-methyl-tetrahydrocarbazole, several questions remain that connectivity data alone cannot answer:

  • What is the relative orientation of the methyl group on the cyclohexene ring?

  • Which protons on the aromatic and aliphatic rings are in close proximity due to the molecule's specific conformation in solution?

Answering these questions is critical, as the stereochemistry and conformation of a molecule profoundly influence its biological activity and physical properties. This is where through-space correlations, as measured by NOESY, become indispensable.

The Power of Proximity: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in which the nuclear spin polarization is transferred from one nucleus to another through space via dipole-dipole cross-relaxation.[4][5] This effect is exquisitely sensitive to the distance between nuclei, with the intensity of the NOE being approximately proportional to the inverse sixth power (r⁻⁶) of the internuclear distance.[6] This strong distance dependence means that the NOE is typically only observed between protons that are less than 5 Å apart.[7]

The 2D NOESY experiment maps these through-space interactions, generating a spectrum where off-diagonal cross-peaks connect the resonances of protons that are close to each other in the molecule's 3D structure.[8] For small molecules like our target compound, these cross-peaks are positive and appear with the opposite phase to the negative diagonal peaks.[9]

Validating the Structure: A Step-by-Step NOESY Workflow

The following workflow provides a detailed methodology for acquiring and analyzing NOESY data for 8-bromo-3-methyl-tetrahydrocarbazole, grounded in best practices for ensuring data integrity and reliability.

Experimental Workflow Diagram

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep 1. High Purity Sample (>95%) ~10-20 mg Dissolution 2. Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) SamplePrep->Dissolution Filtering 3. Filter into High-Quality 5 mm NMR Tube Dissolution->Filtering Degassing 4. Degas Sample (Freeze-Pump-Thaw Cycles) Filtering->Degassing Tuning 5. Insert Sample, Lock, Shim, and Tune Probe Degassing->Tuning Proton_1D 6. Acquire Standard ¹H 1D Spectrum (Determine Spectral Width & Pulse Widths) Tuning->Proton_1D NOESY_Setup 7. Set Up 2D NOESY Experiment (noesyph pulse program) Proton_1D->NOESY_Setup Parameters 8. Optimize Key Parameters (Mixing Time d8: 400-800 ms) NOESY_Setup->Parameters Acquisition 9. Acquire Data (Non-spinning) Parameters->Acquisition FT 10. Fourier Transform (Weighted with Window Function, e.g., Sine-bell) Acquisition->FT Phasing 11. Phase Correction (Phase-sensitive mode) FT->Phasing Baseline 12. Baseline Correction (Both Dimensions) Phasing->Baseline Analysis 13. Identify Cross-Peaks & Correlate with Structure Baseline->Analysis

Caption: A comprehensive workflow for the structural validation of a small molecule using 2D NOESY, from sample preparation to final analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Purity is Paramount: Begin with a highly purified sample (>95%) of 8-bromo-3-methyl-tetrahydrocarbazole. Paramagnetic impurities can quench the NOE, leading to weak or absent signals.

    • Concentration: Prepare a solution of approximately 10-20 mg in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio in a standard ¹H spectrum within 8-16 scans.[10]

    • Solvent Choice: Use a high-purity deuterated solvent. Residual water or other protonated impurities can obscure signals.

    • Filtering: Filter the sample solution through a pipette plugged with glass wool directly into a high-quality, clean 5 mm NMR tube to remove any particulate matter.[10]

    • Degassing: Dissolved oxygen is paramagnetic and significantly reduces or quenches the NOE.[9] Degas the sample thoroughly using several freeze-pump-thaw cycles. This step is crucial for small molecules.

  • NMR Data Acquisition (Bruker Spectrometer Example):

    • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. Tune and match the probe for the ¹H frequency.[11]

    • Reference ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and the center of the spectrum (o1p). Calibrate the 90° pulse width (p1).

    • NOESY Parameter Setup: Create a new 2D experiment and load a standard phase-sensitive NOESY parameter set (e.g., rpar NOESYPHSW).[11] The experiment should be run without sample spinning to avoid modulation artifacts.[10]

    • Key Parameter - Mixing Time (d8): The mixing time is the period during which cross-relaxation and the NOE buildup occur. For small molecules, a mixing time in the range of 400-800 ms is typically optimal.[9][11] This value can be set to be on the order of the T1 relaxation time of the protons of interest.

    • Acquisition: Set the number of scans (ns) to 16 or higher, depending on the sample concentration. The number of increments in the indirect dimension (td1) is typically set to 256 or 512. Start the acquisition (zg).[11]

  • Data Processing and Interpretation:

    • Fourier Transformation: Apply a window function (e.g., squared sine-bell shifted by 90 degrees) to both dimensions before Fourier transformation (xfb). This helps to improve resolution and reduce artifacts.[12]

    • Phasing: Since the experiment is phase-sensitive, the spectrum must be carefully phased in both dimensions. For small molecules, the diagonal peaks should be phased positive (absorptive peaks pointing up), and the NOESY cross-peaks will consequently be negative (absorptive peaks pointing down).[13]

    • Baseline Correction: Apply a baseline correction algorithm in both dimensions to ensure accurate integration and peak identification.[12]

    • Analysis:

      • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

      • Systematically look for off-diagonal cross-peaks. Each cross-peak indicates that the two protons at the corresponding chemical shifts on the F1 and F2 axes are spatially close (<5 Å).

      • Correlate these observed NOEs with the proposed structure of 8-bromo-3-methyl-tetrahydrocarbazole.

Expected NOE Correlations for 8-bromo-3-methyl-tetrahydrocarbazole

Based on the rigid tricyclic core of the tetrahydrocarbazole, we can predict key NOE correlations that would validate the proposed structure. The numbering scheme used here is standard for the carbazole ring system.

Caption: Predicted key NOE correlations for 8-bromo-3-methyl-tetrahydrocarbazole, crucial for confirming its 3D structure.

Key Validating Correlations:

  • Aromatic-Aliphatic Interface: A strong NOE between the proton at C5 (H5) and one of the protons at C4 would confirm the fusion of the aromatic and aliphatic rings.

  • Peri Interactions: An NOE between the NH proton and the proton at C1 would be expected due to their proximity. Similarly, an NOE between the NH proton and the proton at C7 would confirm the substitution pattern on the aromatic ring.

  • Methyl Group Stereochemistry: The NOE patterns involving the methyl group at C3 are critical. An NOE between the methyl protons and a proton at C4 would help define the relative stereochemistry (cis/trans relationship) on the cyclohexene ring.

A Comparative Perspective: NOESY vs. Other Techniques

While NOESY is powerful, a robust structural validation relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
2D NOESY Through-space proton-proton proximities (<5 Å).[14]Directly probes 3D structure and stereochemistry in solution.Sensitive to experimental parameters (e.g., mixing time); no information on connectivity through heteroatoms.
2D COSY Through-bond proton-proton scalar couplings (typically 2-3 bonds).[3]Excellent for identifying adjacent protons and tracing out spin systems.Does not provide information across heteroatoms or quaternary carbons; no spatial information.
HSQC/HMQC Direct one-bond proton-carbon correlations.[15]Unambiguously assigns protons to their attached carbons.Only shows direct C-H bonds; provides no long-range connectivity or spatial data.
HMBC Long-range (2-3 bond) proton-carbon correlations.[15]Crucial for connecting spin systems across quaternary carbons and heteroatoms, building the carbon skeleton.[1]Correlations can sometimes be weak or ambiguous; provides no direct spatial information.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.[16][17]Provides an unambiguous, high-resolution 3D structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state.
Integrated Analytical Workflow

A truly self-validating system for structural elucidation combines these techniques in a logical sequence.

Integrated_Workflow Start Proposed Structure: 8-bromo-3-methyl-tetrahydrocarbazole H1_C13 1D ¹H & ¹³C NMR (Initial Fingerprint) Start->H1_C13 COSY 2D COSY (H-H Connectivity) H1_C13->COSY HSQC 2D HSQC (Direct C-H Bonds) H1_C13->HSQC Connectivity Complete 2D Structure (Connectivity Map) COSY->Connectivity HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->Connectivity NOESY 2D NOESY (Through-Space Proximity) Connectivity->NOESY Final Validated 3D Structure (Conformation & Stereochemistry) NOESY->Final

Caption: An integrated workflow combining multiple NMR techniques for complete and unambiguous structural elucidation.

Conclusion

The structural validation of 8-bromo-3-methyl-tetrahydrocarbazole serves as an excellent model for demonstrating the unique and essential role of 2D NOESY spectroscopy. While techniques like COSY, HSQC, and HMBC are fundamental for piecing together the molecular skeleton, only NOESY provides the crucial through-space information needed to confirm the molecule's three-dimensional structure, conformation, and relative stereochemistry in solution.[14][18] By following a rigorous, well-justified experimental protocol and integrating the results with complementary analytical data, researchers can achieve an unambiguous and trustworthy structural assignment, a critical step in any chemical or pharmaceutical development pipeline.

References

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  • Journal of Medicinal and Chemical Sciences. (2022). Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. [Link]

  • University of California, Santa Barbara. (2012). 2D NMR Spectrum Processing with Mnova. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of...[Link]

  • National Center for Biotechnology Information. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]

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